molecular formula C19H16FNO B8197995 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-amine

3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-amine

Cat. No.: B8197995
M. Wt: 293.3 g/mol
InChI Key: LGVWZMLGRQFMEB-UHFFFAOYSA-N
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Description

3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and an amine group attached to a biphenyl structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-amine typically involves multiple steps, including the formation of the biphenyl core, introduction of the benzyloxy group, fluorination, and amination. One common synthetic route involves the following steps:

    Formation of the Biphenyl Core: A Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative is used to form the biphenyl core.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Amination: The amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of 3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-amine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. Additionally, the benzyloxy group can facilitate interactions with hydrophobic pockets in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-amine
  • 3’-(Methoxy)-2-fluoro-[1,1’-biphenyl]-4-amine
  • 3’-(Benzyloxy)-4-chloro-[1,1’-biphenyl]-4-amine

Uniqueness

3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-amine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the benzyloxy group provides additional sites for chemical modification and interaction with biological targets. This makes the compound a valuable tool in various research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(3-phenylmethoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO/c20-19-12-16(21)9-10-18(19)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12H,13,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVWZMLGRQFMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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